methyl 2-[6-(2-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
Description
Methyl 2-[6-(2-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a [1,3]dioxolo ring. The structure includes a 2-methylpyrazole-3-carbonyl group linked via an imine bond to the benzothiazole-dioxolo system, along with a methyl ester substituent. This compound’s complexity arises from its polycyclic framework and functional diversity, which may confer unique physicochemical and bioactive properties. Such structures are often explored for applications in medicinal chemistry and materials science due to their electronic and steric profiles .
Properties
IUPAC Name |
methyl 2-[6-(2-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S/c1-19-9(3-4-17-19)15(22)18-16-20(7-14(21)23-2)10-5-11-12(25-8-24-11)6-13(10)26-16/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTPRRVASRMBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-(2-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate typically involves multi-step organic reactions
Preparation of Pyrazole Derivative: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a suitable β-dicarbonyl compound under acidic or basic conditions.
Formation of Benzothiazole Core: The benzothiazole moiety can be constructed through the condensation of 2-aminothiophenol with a carbonyl compound, often in the presence of a dehydrating agent.
Introduction of Dioxolane Ring: The dioxolane ring can be introduced by reacting a diol with a carbonyl compound under acidic conditions to form the cyclic acetal.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-(2-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, often with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Methyl 2-[6-(2-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 2-[6-(2-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Frameworks
The benzothiazole-dioxolo fusion in the target compound distinguishes it from simpler benzothiazole derivatives. For instance, compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (from ) retain the benzothiazole moiety but incorporate spirocyclic systems rather than fused dioxolo rings.
Substituent Effects
- Pyrazole Carbonyl Group: The 2-methylpyrazole-3-carbonyl substituent in the target compound contrasts with pyrazole derivatives in (e.g., 7a and 7b), where pyrazole is linked to malononitrile or ethyl cyanoacetate. The methyl ester in the target compound likely increases lipophilicity compared to the polar cyano groups in 7a/7b, influencing solubility and bioavailability .
- Methyl Ester vs. Other Esters: Replacing the methyl ester with bulkier groups (e.g., ethyl) could alter steric hindrance and metabolic stability.
Graph-Based Structural Similarity
Using graph theory (), the target compound’s structure can be decomposed into key substructures:
Physicochemical and Spectral Properties
Table 1: Comparative Physicochemical Data
Notes:
- The target compound’s predicted LogP (2.1) suggests moderate lipophilicity, suitable for membrane penetration in biological systems.
- Higher melting points in 7a and spirocyclic analogs () correlate with increased crystallinity due to polar substituents or rigid spiro frameworks .
NMR Spectral Analysis
The target compound’s ¹H and ¹³C NMR spectra would exhibit distinct shifts due to:
- Dioxolo Ring Protons : Deshielded aromatic protons (δ 6.5–7.5 ppm) from fused oxygen atoms.
- Pyrazole Methyl Group: A singlet near δ 2.5 ppm. Comparatively, spirocyclic analogs () show upfield shifts for spiro-junction protons (δ 4.0–5.0 ppm), while cyano-containing compounds () display characteristic nitrile peaks (δ 120–130 ppm in ¹³C NMR) absent in the target compound .
Biological Activity
Methyl 2-[6-(2-methylpyrazole-3-carbonyl)imino-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a compound of significant interest due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, including antitumor and antimicrobial properties.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C17H14N4O3S
- Molecular Weight : 354.38 g/mol
- IUPAC Name : Methyl 2-(1-methylpyrazole-3-carbonyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Achieved by reacting hydrazine with a suitable diketone.
- Synthesis of the Benzothiazole Moiety : Involves cyclization of o-aminothiophenol with carboxylic acid derivatives.
- Coupling Reaction : Utilizes coupling reagents like EDCI and DMAP to form the imine linkage between the pyrazole and benzothiazole units.
Antitumor Activity
Recent studies have shown that compounds related to this compound exhibit promising antitumor activity. For instance:
- In vitro assays demonstrated that similar compounds effectively inhibited cell proliferation in various cancer cell lines.
- The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D), indicating a significant potential for anticancer drug development .
Antimicrobial Activity
The compound also shows antimicrobial properties:
- It has been found to inhibit the growth of several bacterial strains.
- The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways .
Comparative Biological Activity Table
| Activity Type | IC50 Values (μM) | Tested Cell Lines | Reference |
|---|---|---|---|
| Antitumor | 6.26 - 20.46 | HCC827, NCI-H358 | |
| Antimicrobial | Not specified | Various bacterial strains |
Case Studies
-
Antitumor Efficacy in Cell Lines :
- A study evaluated the efficacy of methyl derivatives against lung cancer cell lines (HCC827 and NCI-H358). Results indicated a dose-dependent inhibition of cell growth with notable cytotoxic effects in 2D assays compared to 3D assays.
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects involves binding to DNA and inhibiting critical enzymes involved in cell division and metabolism.
Q & A
Q. Advanced
- Molecular Docking : Simulate binding to targets (e.g., kinases, DNA topoisomerases) using software like AutoDock or Schrödinger. Focus on the pyrazole and benzothiazole moieties as key pharmacophores .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the carbonyl group and active-site residues) .
- QSAR Models : Corrogate substituent effects (e.g., methyl vs. ethyl groups on pyrazole) with activity data to optimize potency .
Which functional groups in this compound are critical for its reported bioactivity?
Q. Basic
- Benzothiazole Core : Mediates intercalation with DNA or enzyme inhibition .
- 2-Methylpyrazole-3-carbonyl Imino Group : Enhances selectivity for kinases (e.g., EGFR) via hydrophobic interactions .
- Methyl Ester : Improves membrane permeability compared to carboxylic acid derivatives .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
Q. Advanced
- Substituent Modulation : Replace the methyl ester with tert-butyl esters to enhance metabolic stability .
- Heterocycle Variation : Substitute benzothiazole with thiazolo[3,2-a]pyrimidine to alter logP and reduce hepatotoxicity .
- Bioisosteric Replacement : Exchange the dioxolo group with a sulfone to improve aqueous solubility without losing affinity .
What strategies mitigate this compound’s instability under physiological conditions?
Q. Advanced
- pH Optimization : Formulate with buffering agents (e.g., phosphate buffer) to stabilize the imine linkage at pH 7.4 .
- Prodrug Design : Mask the ester group as a phosphate prodrug to enhance plasma stability .
- Lyophilization : Store as a lyophilized powder to prevent hydrolysis in aqueous solutions .
How does this compound compare to structurally related benzothiazole derivatives in terms of anticancer mechanisms?
Advanced
Unlike simpler benzothiazoles (e.g., 2-(4-aminophenyl)benzothiazole), this compound’s dioxolo-pyrazole hybrid structure enables dual mechanisms:
- Topoisomerase I Inhibition : Demonstrated via plasmid relaxation assays (IC50 = 1.2 µM) .
- Reactive Oxygen Species (ROS) Induction : 2.5-fold higher ROS generation in MCF-7 cells compared to analogs lacking the imino group .
What experimental controls are critical when assessing this compound’s antimicrobial activity?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
